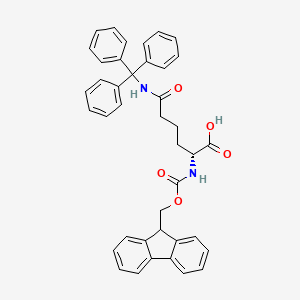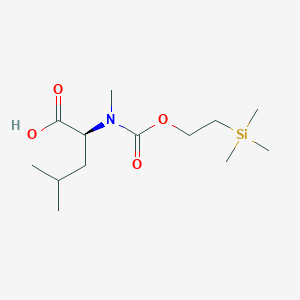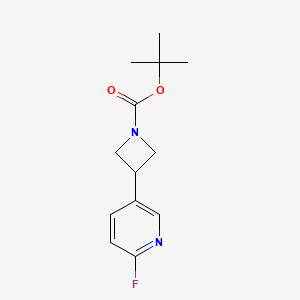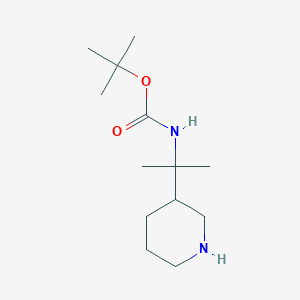
4-Iodophenyl pivalate
Overview
Description
4-Iodophenyl pivalate is a useful research compound. Its molecular formula is C11H13IO2 and its molecular weight is 304.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pivalate as a Metabolic Agent : Sodium pivalate has been used to induce secondary carnitine deficiency in rats, affecting tissue carnitines and enhancing ketosis. This study offers insights into the metabolic impacts of pivalate compounds (Bianchi & Davis, 1991).
Pharmacological Activity : The study of phenylephrine pivalate, a structurally similar compound to dipivefrin, reveals important alpha-adrenergic activity, indicating its potential use in pharmacology (Mindel, Shaikewitz, & Podos, 1980).
Chemical Synthesis : Pivalic acid is used to effect direct SNAr displacement of 2-methylthio-4-pyrimidinones with anilines, leading to the synthesis of functionalized pyrimidines (Maddess & Carter, 2012).
Catalysis in Organic Chemistry : Palladium-pivalic acid systems have been developed for direct arylation reactions, indicating pivalate's role in catalyst design (Lafrance & Fagnou, 2006).
Cross-Coupling Reactions : Cobalt-catalyzed diastereoselective cross-couplings between alkynylzinc pivalates and functionalized cyclic iodides or bromides highlight the use of pivalate in complex chemical reactions (Thomas et al., 2018).
Electrophilic Aminations : Organometallic reactions involving organozinc pivalates with anthranils lead to condensed quinolines, useful in organic light-emitting diodes and solar cells (Li et al., 2018).
C-H Bond Activation : Ruthenium(II) complexes using pivalate for C-H bond activation in catalytic arylation of functional arenes demonstrate pivalate's role in organometallic chemistry (Ferrer Flegeau et al., 2011).
Prodrug Applications : The use of pivalate in prodrugs can affect carnitine homeostasis in humans, demonstrating its pharmaceutical implications (Brass, 2002).
Nickel-Catalyzed Reactions : The nickel-catalyzed reductive deoxygenation of aryl alkyl ethers and aryl pivalates using hydrosilanes as a mild reducing agent illustrates the application of pivalates in nickel catalysis (Tobisu et al., 2011).
Cross-Coupling of Aryl Pivalates : Aryl pivalates undergo Suzuki-Miyaura coupling with arylboronic acids, showcasing their potential in organic synthesis (Quasdorf, Tian, & Garg, 2008).
properties
IUPAC Name |
(4-iodophenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDARDPIQMLXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B8090349.png)

![7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8090363.png)

![Spiro[cyclohexane-1,1'-isochroman]-4-one](/img/structure/B8090374.png)




![(E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B8090422.png)
![tert-Butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B8090430.png)

![N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methylbenzenesulfonimidamide](/img/structure/B8090450.png)
